Carpachromene

Catalog No.
S1520575
CAS No.
57498-96-1
M.F
C20H16O5
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carpachromene

CAS Number

57498-96-1

Product Name

Carpachromene

IUPAC Name

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3

InChI Key

YXOATFKTEDZPFL-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C

Antidiabetic Properties:

Studies have shown that carpachromene may improve insulin sensitivity and glucose metabolism in cells. One study using HepG2 cells, a model for insulin resistance, demonstrated that carpachromene increased glucose uptake and decreased glucose levels in the media in a concentration-dependent manner. This effect is believed to be mediated by the modulation of the insulin receptor (IR)/insulin receptor substrate 1 (IRS1)/phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3)/forkhead box protein O1 (FoxO1) pathway, a crucial pathway involved in glucose regulation. [Source: Carpachromene Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway, ]

Enzyme Inhibition:

Research suggests that carpachromene possesses inhibitory activity against several enzymes. These include:

  • Urease: This enzyme is associated with various health problems, including Helicobacter pylori infection, urinary tract infections, and hepatic encephalopathy. Studies have shown that carpachromene exhibits significant urease inhibitory activity, potentially supporting its traditional use against urinary tract infections. [Source: Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis, ]
  • Tyrosinase: This enzyme plays a role in melanin production. Carpachromene's inhibitory effect on tyrosinase suggests potential applications in treating hyperpigmentation disorders.
  • Phosphodiesterase: This enzyme is involved in various physiological processes, including vasodilation and bronchodilation. Carpachromene's inhibitory activity against phosphodiesterase may offer potential benefits in treating conditions like asthma and allergic reactions. [Source: Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis, ]

Antimycobacterial Activity:

Limited research has investigated carpachromene's potential as an antimycobacterial agent. While one study did not show activity against Mycobacterium tuberculosis, further exploration is needed to understand its potential effects against other mycobacterial strains. [Source: Carpachromene Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway, ]

Carpachromene is a complex flavonoid compound characterized by the chemical formula C20H16O5. It belongs to a class of compounds known for their diverse biological activities and is primarily found in plants such as Ficus benghalensis and Maclura pomifera . The structure of carpachromene includes multiple hydroxyl groups and a prenylated flavonoid backbone, which contribute to its unique properties.

Research suggests that carpachromene acts as an alpha-glucosidase inhibitor [, ]. Alpha-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars in the digestive system. By inhibiting this enzyme, carpachromene may help regulate blood sugar levels [, ]. Studies have investigated its potential use in managing insulin resistance, a condition that can lead to type 2 diabetes [].

Current Research and Limitations

While there is promising research on carpachromene's effects on alpha-glucosidase and insulin resistance, most studies have been conducted in cell cultures [, ]. More research, particularly in animal models and human trials, is needed to fully understand its effectiveness and safety for human consumption [, ].

Typical of flavonoids. Notably:

  • Oxidation: It can be oxidized to form different derivatives, enhancing its biological activity.
  • Methylation: This reaction can yield di-O-methyl carpachromene, altering its solubility and reactivity .
  • Prenylation: The compound can also participate in prenylation reactions, which may enhance its pharmacological properties .

These reactions are essential for modifying the compound's structure, allowing for the exploration of new derivatives with potentially improved biological activities.

Carpachromene exhibits significant biological activities, including:

  • Enzyme Inhibition: It has shown promising results as an inhibitor of urease, tyrosinase, and phosphodiesterase enzymes. For instance, it demonstrated a maximum inhibition of 92.87% against urease and 89.54% against phosphodiesterase . These activities suggest potential therapeutic applications in treating conditions related to enzyme hyperactivity, such as diabetes and bronchoconstriction.
  • Antioxidant Properties: Carpachromene has been studied for its antioxidant capabilities, contributing to its potential in preventing oxidative stress-related diseases .

The synthesis of carpachromene typically involves extraction from natural sources or chemical synthesis. Key methods include:

  • Natural Extraction: Isolation from plant sources like Ficus benghalensis using solvent extraction techniques such as Soxhlet extraction .
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions, including oxidation and methylation processes that modify precursor compounds into carpachromene .

Carpachromene's unique properties lend it to various applications:

  • Pharmaceuticals: Due to its enzyme inhibitory activities, it is being explored for use in medications targeting diabetes and other metabolic disorders .
  • Cosmetics: Its tyrosinase inhibition suggests potential use in skin whitening products by preventing melanin production .
  • Food Industry: As an antioxidant, it could be utilized in food preservation to enhance shelf life and maintain quality.

Recent studies have focused on the interactions of carpachromene with various biological targets:

  • Docking Studies: Molecular docking simulations indicate that carpachromene fits well into the active sites of several enzymes, suggesting a strong potential for enzyme inhibition through specific binding interactions .
  • Cellular Studies: Research has shown that carpachromene modulates insulin signaling pathways in HepG2 cells, indicating its role in improving insulin sensitivity and glucose metabolism .

Several compounds share structural similarities with carpachromene, each exhibiting unique properties. Here are some notable comparisons:

Compound NameStructure TypeKey ActivitiesUnique Features
NaringeninFlavonoidAntioxidant, anti-inflammatoryFound in citrus fruits
ApigeninFlavonoidAntioxidant, anticancerCommonly found in parsley
QuercetinFlavonoidAntioxidant, anti-allergicKnown for cardiovascular benefits
LuteolinFlavonoidAnti-inflammatory, antioxidantExhibits neuroprotective effects

Carpachromene stands out due to its specific enzyme inhibitory activities and potential applications in metabolic disease management.

XLogP3

3.9

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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